molecular formula C24H18ClN3O2S2 B12187730 2-[(4-chlorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide CAS No. 1018050-82-2

2-[(4-chlorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12187730
CAS No.: 1018050-82-2
M. Wt: 480.0 g/mol
InChI Key: JKUHARWWBVTEEI-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(3-hydroxyphenyl)-5-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a carboxamide group, and various thioether and phenyl substituents. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(3-hydroxyphenyl)-5-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrimidine intermediate with an appropriate amide or amine derivative.

    Thioether Formation: The thioether groups are introduced through nucleophilic substitution reactions, where thiol groups react with halogenated aromatic compounds.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(3-hydroxyphenyl)-5-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thioether groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyrimidinecarboxamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(3-hydroxyphenyl)-5-(phenylthio)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(3-hydroxyphenyl)-5-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinecarboxamide, 4-chloro-
  • 4-Chloro-N-methyl-2-pyridinecarboxamide
  • Indole derivatives

Uniqueness

4-Pyrimidinecarboxamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(3-hydroxyphenyl)-5-(phenylthio)- is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse biological activities and potential as a lead compound in drug development. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and reduced side effects, making it a valuable target for further research and development.

Properties

CAS No.

1018050-82-2

Molecular Formula

C24H18ClN3O2S2

Molecular Weight

480.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3-hydroxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H18ClN3O2S2/c25-17-11-9-16(10-12-17)15-31-24-26-14-21(32-20-7-2-1-3-8-20)22(28-24)23(30)27-18-5-4-6-19(29)13-18/h1-14,29H,15H2,(H,27,30)

InChI Key

JKUHARWWBVTEEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC(=CC=C3)O)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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